N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features both benzofuran and furan rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds have been shown to influence a variety of biological pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives can be influenced by their physicochemical properties .
Result of Action
Benzofuran compounds have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
It is known that environmental factors can influence the activity of benzofuran derivatives .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide are largely derived from its benzofuran core. Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . They have also been found to exhibit potent antibacterial and anticancer activities .
Molecular Mechanism
Benzofuran derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that benzofuran compounds can be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide typically involves the construction of the benzofuran and furan rings followed by their functionalization. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The furan ring can be synthesized through the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis (MWI) to enhance reaction rates and yields. For example, benzofuran derivatives have been synthesized using MWI, which provides a rapid and efficient route to these compounds .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-ylmethanol .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits significant biological activities, making it a potential candidate for drug development.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and furan derivatives, such as:
Psoralen: Used in the treatment of skin diseases like cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its therapeutic properties.
Uniqueness
What sets N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide apart is its unique combination of benzofuran and furan rings, which endows it with a distinct set of biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11-8-14(12(2)22-11)17(20)19-10-18(3,21)16-9-13-6-4-5-7-15(13)23-16/h4-9,21H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIVMBIRCSOGGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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